5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol
Overview
Description
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C(_9)H(_6)N(_2)O(_3)S and a molecular weight of 222.22 g/mol This compound features a unique structure combining a benzodioxole ring and an oxadiazole ring, which imparts distinct chemical and biological properties
Mechanism of Action
Target of Action
A similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been found to target glycogen synthase kinase-3 beta (gsk-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell division .
Mode of Action
It is suggested that similar oxadiazole thioethers may exert their effects through proteomics-mediated protein pathways .
Biochemical Pathways
Given its potential interaction with gsk-3β, it may influence pathways related to glycogen metabolism, cell signaling, and cell division .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-benzo[1,3]dioxole with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate acid chloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Thioethers or substituted oxadiazole derivatives.
Scientific Research Applications
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-2-thiol
- 5-Benzo[1,3]dioxol-5-yl-[1,3,4]thiadiazole-2-thiol
- 5-Benzo[1,3]dioxol-5-yl-[1,3,4]triazole-2-thiol
Uniqueness
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is unique due to its specific combination of a benzodioxole ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c15-9-11-10-8(14-9)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJNDJPRJSGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368651 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63698-52-2 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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